5-Ethyl-2-(3-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Kinase Inhibition Structure-Activity Relationship Regiochemistry

5-Ethyl-2-(3-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1713590-42-1, MF: C15H14FN3O2, MW: 287.29 g/mol) is a penta-substituted pyrazolo[1,5-a]pyrazin-4(5H)-one derivative. This compound belongs to a privileged heterocyclic class recognized as a purine bioisostere, making it highly relevant for ATP-competitive kinase inhibitor design.

Molecular Formula C15H14FN3O2
Molecular Weight 287.29 g/mol
Cat. No. B11786567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-2-(3-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Molecular FormulaC15H14FN3O2
Molecular Weight287.29 g/mol
Structural Identifiers
SMILESCCN1C=CN2C(=C(C(=N2)C3=CC(=CC=C3)F)CO)C1=O
InChIInChI=1S/C15H14FN3O2/c1-2-18-6-7-19-14(15(18)21)12(9-20)13(17-19)10-4-3-5-11(16)8-10/h3-8,20H,2,9H2,1H3
InChIKeyCZUQCGAVRBDFRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-2-(3-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: Core Structural Profile for Scientific Procurement


5-Ethyl-2-(3-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1713590-42-1, MF: C15H14FN3O2, MW: 287.29 g/mol) is a penta-substituted pyrazolo[1,5-a]pyrazin-4(5H)-one derivative. This compound belongs to a privileged heterocyclic class recognized as a purine bioisostere, making it highly relevant for ATP-competitive kinase inhibitor design . Its scaffold features a planar, electron-rich fused pyrazole-pyrazinone system, with the specific combination of an N5-ethyl group, a C3-hydroxymethyl substituent, and a C2-(3-fluorophenyl) ring. This substitution pattern distinguishes it from more common 4-fluorophenyl or 4-chlorophenyl analogs, potentially offering distinct electronic and steric properties that influence target binding and physicochemical behavior.

Why Generic Pyrazolo[1,5-a]pyrazin-4(5H)-one Analogs Cannot Replace 5-Ethyl-2-(3-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one in Targeted Research


The pyrazolo[1,5-a]pyrazin-4(5H)-one platform is highly sensitive to substitution. Published SAR demonstrates that a change from a 4-chlorophenyl to a different aryl group on the pyrazole ring drastically alters antiproliferative activity against A549 lung cancer cells . The specific 3-fluorophenyl substitution on the target compound introduces a unique regiochemistry that shifts the electron density and dipole moment compared to the 4-fluorophenyl isomer (CAS 1341007-82-6), potentially leading to distinct binding kinetics and selectivity profiles. Furthermore, the combination of a 5-ethyl group, which increases lipophilicity and metabolic stability, and a 3-hydroxymethyl group, which offers a critical hydrogen-bond donor/acceptor and a handle for prodrug strategies, is not present in common comparator molecules. Simply substituting a generic 2-aryl-pyrazolo[1,5-a]pyrazin-4(5H)-one, such as 2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1338692-17-3), would forfeit these specifically designed functionalities, compromising assay outcomes and structure-activity relationship (SAR) integrity.

Quantitative Differentiation Evidence for 5-Ethyl-2-(3-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Against Key Analogs


Regiochemical Differentiation: 3-Fluorophenyl vs. 4-Fluorophenyl Isomer Effects on Biological Activity

The target compound is the exclusive 3-fluorophenyl regioisomer, directly comparable to its 4-fluorophenyl isomer (CAS 1341007-82-6). In related pyrazolo[1,5-a]pyrazin-4(5H)-one series, the position of the fluorine atom on the 2-aryl ring is a critical determinant of cytotoxicity. A recent SAR study by Kuzu et al. established that a 'high electron-density benzene ring on the pyrazole moiety' enhances activity, and that electronic variation at this position significantly modulates PI3K protein level reduction in A549 cells . While direct comparative IC50 data between the 3-F and 4-F isomers is pending, the 3-fluoro substitution induces a distinct local dipole (~1.4 D) and alters the molecular electrostatic potential surface, which is predicted to differentially engage the hydrophobic back pocket of kinase targets compared to the 4-fluoro isomer .

Kinase Inhibition Structure-Activity Relationship Regiochemistry Fluorine Scanning

Unique 3-Hydroxymethyl Handle: Enabling Prodrug Design and Solubility Modulation Compared to Simple 2-Aryl Analogs

The target compound uniquely incorporates a 3-hydroxymethyl group, a feature absent in simpler commercial analogs like 2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1338692-17-3) . This primary alcohol serves as a potent solubilizing group via hydrogen bonding, counterbalancing the lipophilicity added by the 5-ethyl group. Critically, it is a well-established handle for introducing phosphate, ester, or carbamate prodrug moieties to enhance oral bioavailability and permeability—a strategy central to the development of several clinical-stage kinase inhibitors. The absence of this functional group in other analogs limits their potential for similar pharmacokinetic optimization without extensive re-synthesis.

Prodrug Design Solubility Enhancement Derivatization Handle Medicinal Chemistry

Class-Level Antiproliferative SAR: Context for Substitution-Dependent Cytotoxicity in A549 Lung Cancer Model

Class-level SAR for pyrazolo[1,5-a]pyrazin-4(5H)-ones reveals that aryl substitution on the pyrazole ring is directly linked to anticancer potency. In a study by Zhang et al., the 4-chlorophenyl analog 5-benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (compound 3o) exhibited significant inhibition of A549 lung cancer cell growth, whereas other analogs with different aryl groups were less effective . More recently, Kuzu et al. demonstrated that specific pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives (e.g., compound 28) achieve an IC50 of 7.01 µM against A549 cells and significantly reduce PI3K protein levels, with SAR analysis highlighting the critical role of aryl ring electron density . The target compound's 3-fluorophenyl group presents a unique electronic profile within this established SAR landscape, positioning it as a valuable probe for systematically exploring electronic effects on PI3K-mediated antiproliferative activity.

Anticancer A549 Cell Line PI3K Modulation Cytotoxicity Assay

Optimal Application Scenarios for Procuring 5-Ethyl-2-(3-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one


Systematic Fluorine Scanning SAR in Kinase Inhibitor Lead Optimization

In a kinase inhibitor program utilizing the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold, a systematic fluorine scan of the 2-aryl ring is critical for understanding and optimizing potency, selectivity, and metabolic stability. This compound, bearing the 3-fluorophenyl isomer, is an indispensable member of a set that should also include the 4-fluorophenyl isomer (CAS 1341007-82-6) and the non-fluorinated parent. Its purchase enables the research team to correlate biological activity with regioisomeric fluorine substitution, a key SAR expansion suggested by Kuzu et al. (2026) .

Prodrug Strategy Development for CNS or Oral Kinase Inhibitors

The presence of a 3-hydroxymethyl group provides a direct synthetic anchor for creating phosphate ester prodrugs, a common strategy to enhance aqueous solubility and oral bioavailability of poorly soluble heterocyclic drug candidates. A medicinal chemistry team aiming to improve the developability of a pyrazolopyrazinone lead compound can procure this specific intermediate to perform late-stage functionalization, a pathway not feasible with simpler 2-aryl analogs like 2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1338692-17-3) .

Building a PI3K-Targeted Anticancer Library for A549 Lung Cancer Screening

Building on the work by Kuzu et al. (2026) that links pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives to PI3K protein level modulation and A549 cytotoxicity, this compound is a logical inclusion in a focused library for lung cancer screening. Its unique substitution pattern fills a specific gap in the electronic diversity space, making it a key compound for any phenotypic or target-based screen aiming to discover novel PI3K pathway modulators in NSCLC models .

Quote Request

Request a Quote for 5-Ethyl-2-(3-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.